Z-Pyr-OtBu
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Overview
Description
Z-Pyr-OtBu: , also known as 1-benzyl 2-tert-butyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate, is a compound with the molecular formula C17H21NO5 and a molecular weight of 319.36 g/mol . This compound is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in organic synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pyr-OtBu typically involves the protection of the amino group in pyrrolidine derivatives. One common method involves the reaction of pyrrolidine with benzyl chloroformate (Cbz-Cl) and tert-butyl chloroformate (Boc-Cl) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) solvent . The reaction proceeds at room temperature and yields the protected pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Z-Pyr-OtBu undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Z-Pyr-OtBu is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amino groups, allowing for the stepwise construction of peptides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding by protecting specific amino acid residues .
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems, where the protecting group can be selectively removed under physiological conditions .
Industry: In the chemical industry, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Z-Pyr-OtBu involves the protection of amino groups in organic molecules. The tert-butyl and benzyl groups provide steric hindrance, preventing unwanted reactions at the protected site. The protecting groups can be selectively removed under specific conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
N-Boc-pyrrolidine: Another protecting group for amino acids, but with different steric properties.
N-Cbz-pyrrolidine: Similar to Z-Pyr-OtBu but lacks the tert-butyl group, making it less bulky.
Uniqueness: this compound is unique due to its dual protecting groups (benzyl and tert-butyl), providing enhanced stability and selectivity in organic synthesis. This dual protection allows for more complex synthetic routes and the construction of intricate molecular architectures .
Properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWCTEHZKXFOHR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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